

The CHT Inhibitor ML352: A Technical Guide for Basic Research Applications

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Compound of Interest		
Compound Name:	ML352	
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Introduction

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step for the synthesis of acetylcholine (ACh), a crucial neurotransmitter in both the central and peripheral nervous systems. CHT facilitates the sodium-dependent uptake of choline into cholinergic nerve terminals, where it is subsequently acetylated by choline acetyltransferase (ChAT) to form ACh. Given its critical role in cholinergic signaling, CHT is a significant target for the development of novel therapeutics and research tools to modulate neurotransmission.

ML352 is a potent, selective, and noncompetitive inhibitor of CHT that serves as an invaluable tool for studying cholinergic biology.[1] This technical guide provides an in-depth overview of the basic research applications of ML352, including its pharmacological profile, detailed experimental protocols for its use, and its mechanism of action.

Pharmacological Profile of ML352

ML352 was identified through a high-throughput screen as a novel, non-choline-based inhibitor of CHT.[1] It exhibits high affinity for the transporter and excellent selectivity over other monoamine transporters and a wide range of receptors and ion channels.[1]

Quantitative Data for ML352 Activity



The following tables summarize the key quantitative parameters defining the potency and selectivity of **ML352**.

Parameter	Species/System	Value	Reference
Ki (Choline Uptake Inhibition)	Human CHT (HEK293 cells)	92 ± 2.8 nM	[2]
Mouse Forebrain Synaptosomes	172 ± 12 nM	[2]	
Ki ([3H]HC-3 Binding Inhibition)	Human CHT (HEK293 cell membranes)	128.6 ± 15.3 nM	[2]
IC50 (Choline Uptake Inhibition)	Human CHT1	168.6 ± 49.4 nM	[3]

Table 1: Potency of ML352 as a CHT Inhibitor.[2][3]

Transporter/Enzym e	Species/System	% Inhibition at 10 μΜ ML352	Reference
Dopamine Transporter (DAT)	Mouse Forebrain Synaptosomes	4	[2]
Serotonin Transporter (SERT)	Mouse Forebrain Synaptosomes	2	[2]
Norepinephrine Transporter (NET)	Mouse Forebrain Synaptosomes	12	[2]
Choline Acetyltransferase (ChAT)	Mouse Forebrain Extracts	No significant inhibition	[2]
Acetylcholinesterase (AChE)	Mouse Forebrain Extracts	No significant inhibition	[2]

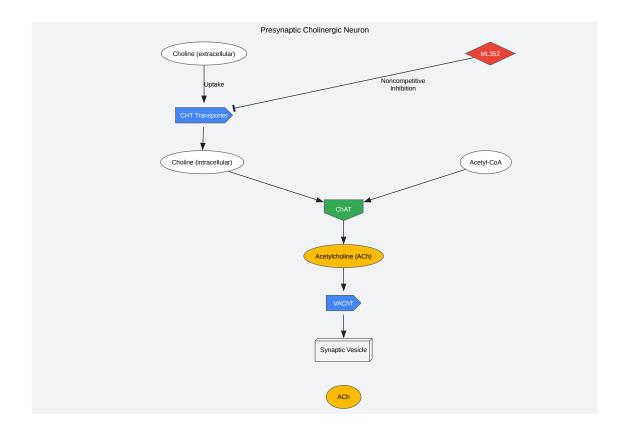
Table 2: Selectivity of ML352.[2]



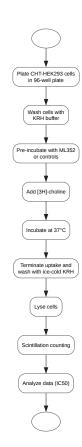
Mechanism of Action: Noncompetitive Inhibition

A key feature of **ML352** is its noncompetitive mechanism of inhibition.[1] Unlike the classic competitive CHT inhibitor hemicholinium-3 (HC-3), which competes with choline for the same binding site, **ML352** binds to an allosteric site on the transporter.[1] This results in a reduction of the maximal transport velocity (Vmax) of choline uptake without significantly affecting the Michaelis constant (Km) for choline.[2] This noncompetitive action is advantageous for in vivo studies, as its inhibitory effect is less susceptible to fluctuations in endogenous choline concentrations.[1] Recent cryo-electron microscopy studies have revealed that **ML352** binds to an external surface of CHT1, stabilizing an inward-open conformation of the transporter and thereby inhibiting choline translocation.[3]

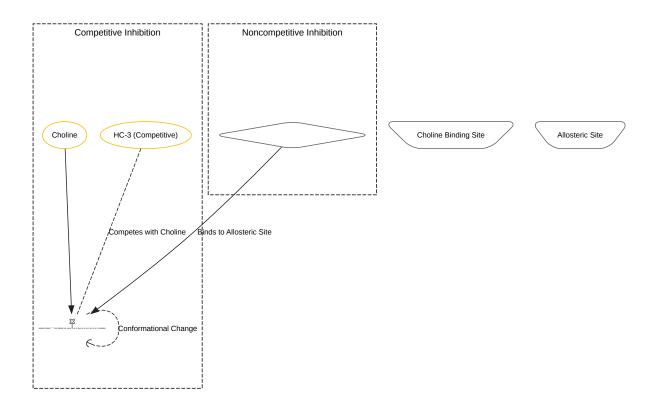












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